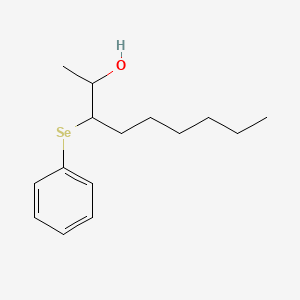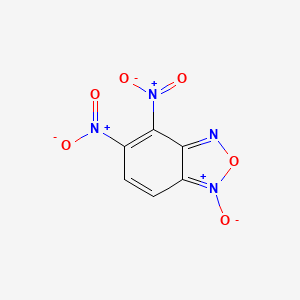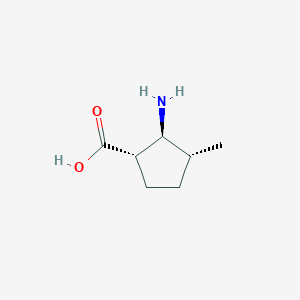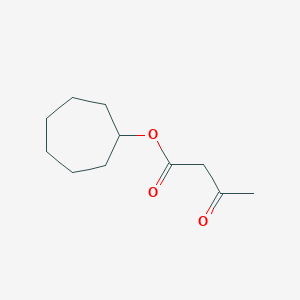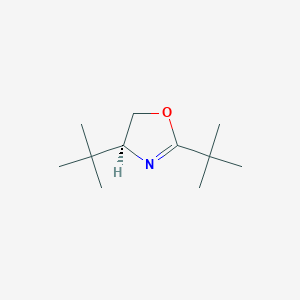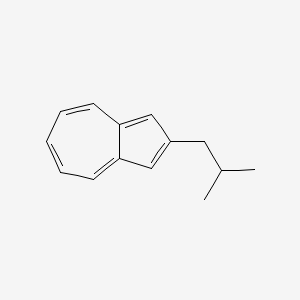![molecular formula C16H34O5 B15160364 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol CAS No. 654649-41-9](/img/structure/B15160364.png)
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is a chemical compound with a complex structure that includes hydroxyl groups and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 8-methylnonanol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then reacted with glycerol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and ether linkage play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways may include modulation of signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-Hydroxy-3-[(8-methyloctyl)oxy]propoxy}propane-1,2-diol
- 3-{2-Hydroxy-3-[(8-methyldecyl)oxy]propoxy}propane-1,2-diol
Uniqueness
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
654649-41-9 |
|---|---|
Fórmula molecular |
C16H34O5 |
Peso molecular |
306.44 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-(8-methylnonoxy)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H34O5/c1-14(2)8-6-4-3-5-7-9-20-12-16(19)13-21-11-15(18)10-17/h14-19H,3-13H2,1-2H3 |
Clave InChI |
QVBVVQCUPAGFCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
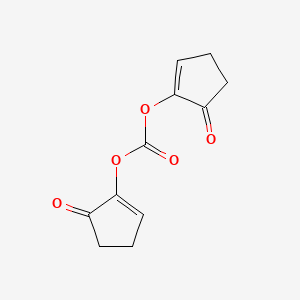
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
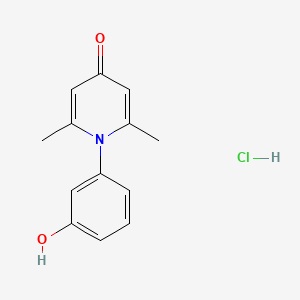
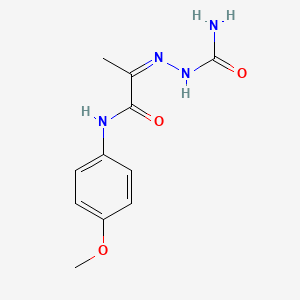

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
